Dihydrexidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOQGUHWXBGXJW-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894188 | |
| Record name | Dihydrexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123039-93-0, 757161-85-6 | |
| Record name | Dihydrexidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123039930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrexidine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757161856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12890 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDREXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32D64VH037 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIHYDREXIDINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4MPC92UC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactions of Dihydrexidine
Dopamine (B1211576) Receptor Subtype Selectivity and Affinity
Dihydrexidine (B1670578) exhibits a notable preference for D1-like receptors (D1 and D5) over other dopamine receptor subtypes. This selectivity is a key feature that distinguishes it from less selective dopamine agonists.
This compound demonstrates high potency and selectivity for both the dopamine D1 and D5 receptors wikipedia.orgtocris.commedchemexpress.comwikipedia.org. In binding studies using rat striatal membranes, this compound competed for dopamine D1 receptors with an IC50 of approximately 10-12 nM, which is comparable to or more potent than the prototypical D1 agonist SKF38393 medchemexpress.comresearchgate.netebi.ac.uknih.govresearchgate.net. It has been described as having about a tenfold selectivity for D1/D5 receptors over D2 receptors wikipedia.orgebi.ac.ukphysiology.org. In some contexts, this compound has been noted to have a higher affinity for D5 receptors than D1 receptors, similar to endogenous dopamine researchgate.net.
While this compound's primary target is the D1 receptor, it does possess some affinity for the D2 receptor wikipedia.orgphysiology.orgnih.govbaillement.com. Studies indicate an IC50 of approximately 130 nM for D2 receptors, suggesting a lower affinity compared to its affinity for D1 receptors medchemexpress.com. Despite this affinity, this compound exhibits functionally selective, or biased, D2 signaling, which explains its lack of typical D2 agonist behavioral effects wikipedia.org. Its D1:D2 receptor selectivity has been reported to be around 70:1 in earlier studies, though later assessments have refined this ratio to approximately 10-12:1 physiology.org.
G Protein Coupling and Downstream Signaling Pathways
Upon binding to its target receptors, this compound initiates intracellular signaling cascades, primarily mediated through G protein coupling, leading to changes in second messenger levels and the activation of downstream effectors.
This compound is a potent stimulator of adenylyl cyclase (AC) activity, leading to increased synthesis of cyclic adenosine (B11128) monophosphate (cAMP) researchgate.netebi.ac.uknih.govnih.gov. It is as efficacious as dopamine and approximately 70 times more potent in stimulating adenylyl cyclase researchgate.net. This stimulation of cAMP synthesis is blocked by D1 receptor antagonists, confirming its D1 receptor-mediated mechanism researchgate.net. The D1 and D5 receptors are canonically coupled to Gαs/Gαolf proteins, which in turn stimulate adenylyl cyclase activity frontiersin.orgacs.orgresearchgate.net.
Table 1: Adenylyl Cyclase Stimulation by this compound
| Parameter | Value | Reference(s) |
| Adenylyl Cyclase Activation | Stimulates AC activity | researchgate.netebi.ac.uknih.govnih.gov |
| Potency vs. Dopamine | ~70 times more potent | researchgate.netebi.ac.uk |
| Efficacy vs. Dopamine | Equal to or slightly greater than dopamine | researchgate.netebi.ac.uknih.gov |
| cAMP Synthesis | Increases cAMP synthesis | researchgate.netnih.govfrontiersin.org |
| Blockade by D1 Antagonist | Blocked by SCH 23390 (D1 antagonist) | researchgate.net |
The increase in intracellular cAMP levels triggered by this compound-mediated adenylyl cyclase activation leads to the subsequent activation of Protein Kinase A (PKA) frontiersin.orgnih.govbiomolther.orgmdpi.com. PKA is a crucial downstream effector that phosphorylates various cellular substrates, thereby regulating numerous cellular functions, including neuronal excitability and gene expression frontiersin.orgresearchgate.net. Studies have shown that this compound enhances the phosphorylation of the NR1 subunit of NMDA receptors through PKA activation, contributing to enhanced synaptic strength nih.gov.
The dopamine D1 receptor (D1R) can couple to both Gαs and Gαolf proteins, which are structurally similar but have different anatomical distributions and can differentially affect D1R pharmacology frontiersin.orgresearchgate.netnih.govbiorxiv.org. Gαolf is predominant in the striatum, while Gαs is more prevalent in the cortex frontiersin.orgresearchgate.netnih.govbiorxiv.org. Research indicates that this compound acts as a full D1R agonist when coupled to Gαs but functions as a partial agonist when coupled to Gαolf frontiersin.orgnih.govbiorxiv.orgresearchgate.net. This Gαs/Gαolf-dependent functional selectivity suggests that this compound's effects can vary depending on the brain region and the predominant G protein subtype expressed nih.gov.
Table 2: G Protein Coupling and Functional Selectivity of this compound
| G Protein Subtype | This compound's Agonist Activity | Predominant Brain Region | Reference(s) |
| Gαs | Full Agonist | Cortex | frontiersin.orgnih.govbiorxiv.org |
| Gαolf | Partial Agonist | Striatum | frontiersin.orgnih.govbiorxiv.org |
Stimulation of Adenylyl Cyclase and cAMP Synthesis
Functional Selectivity (Biased Agonism)
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate certain signaling pathways over others that are coupled to the same receptor. This compound exhibits characteristics of functional selectivity, particularly in its interactions with different G protein subtypes and β-arrestin.
This compound has been characterized as a D1/D5 receptor full agonist that displays a slight β-arrestin bias nih.gov. Specifically, it has been reported to have a bias factor of 7.5 in favor of cAMP accumulation over β-arrestin recruitment nih.gov. While it is a full agonist at GαS-coupled D1 receptors, it acts as a partial agonist when coupled to Gαolf nih.govfrontiersin.org. Research also indicates that some D1 agonists can be engineered to exhibit functional selectivity, dissociating G protein signaling from β-arrestin recruitment nih.govresearchgate.net. This compound's profile suggests a nuanced interaction with the β-arrestin pathway compared to its G protein signaling capabilities nih.govnih.gov.
This compound's functional selectivity can be better understood by comparing it with other D1 agonists. For instance, dopamine itself acts as a potent full agonist for both signaling pathways nih.gov. In contrast, certain other D1 agonists have demonstrated different bias profiles. Compound 1, for example, is a potent GS-biased partial agonist in both cAMP and β-arrestin pathways, while Compound 7 shows enhanced GS bias with full agonism in the GS pathway and minimal β-arrestin recruitment nih.gov. 2-Methylthis compound, a derivative, has been described as slightly biased toward D1-mediated β-arrestin signaling, acting as a full agonist at adenylate cyclase and a super-agonist at β-arrestin recruitment, whereas other compounds like CY208,243 are biased toward cAMP signaling frontiersin.org. These comparisons highlight the spectrum of functional selectivity achievable with D1 receptor ligands, with this compound occupying a position of slight β-arrestin bias nih.govfrontiersin.org.
Neurobiological Mechanisms Modulated by Dihydrexidine in Preclinical Models
Impact on Neurotransmitter Systems and Neural Circuits
Dihydrexidine's primary mechanism of action is the potent stimulation of D1 dopamine (B1211576) receptors. Preclinical studies in rat and monkey models have shown that it effectively displaces D1 receptor ligands from striatal membranes and stimulates cyclic AMP synthesis at levels comparable to or greater than dopamine itself. nih.gov The striatum and the prefrontal cortex are two critical brain regions where this compound's modulatory effects have been observed. nih.govresearchgate.net
In the striatum , which is crucial for motor control and reward processing, D1 receptor signaling is known to enhance the excitability of medium spiny neurons (MSNs) that form the 'direct' pathway. nih.gov this compound's full agonism at these receptors provides a powerful tool to probe this circuitry.
In the prefrontal cortex (PFC) , a region vital for higher cognitive functions like working memory, optimal D1 receptor stimulation is critical. nih.govgrinbandlab.org Research in non-human primates has established that deficits in PFC-dependent cognition can be reversed by D1 agonists. nih.gov Studies using This compound (B1670578) have shown it can increase perfusion in the prefrontal cortex, indicating a modulation of neural activity in this key cognitive area. researchgate.net
| Brain Region | Preclinical Model | Key Findings Related to this compound/D1 Agonism | Citation(s) |
| Striatum | Rat, Monkey | Potently displaces D1 receptor ligands; stimulates cAMP synthesis. | nih.gov |
| Prefrontal Cortex | Non-human primate | D1 agonism reverses cognitive deficits; this compound increases cortical perfusion. | researchgate.netnih.gov |
| Prefrontal Cortex | Rat | D1 agonists show an 'inverted-U' dose-response, modulating neuronal activity during working memory tasks. | nih.gov |
Dopamine D1 receptor signaling does not operate in isolation; it intricately interacts with the glutamate (B1630785) system, the primary excitatory neurotransmitter network in the brain. This interaction is fundamental to synaptic plasticity—the cellular basis of learning and memory. nih.gov Preclinical studies show that D1 receptor activation is a crucial permissive step for modulating the strength of glutamatergic synapses.
Activation of D1 receptors can enhance the efficacy of NMDAergic synapses, a key type of glutamate receptor. semanticscholar.org This suggests that this compound's effects may be beneficial in contexts where glutamatergic signaling is dysregulated. semanticscholar.org Furthermore, sustained D1 receptor activation can lead to a modification of NMDA receptor composition at the synapse and an increase in the amount of AMPA receptors, another critical glutamate receptor, within the neuronal membrane. researchgate.net This demonstrates a direct mechanism by which D1 agonism can regulate the machinery of glutamatergic synaptic transmission.
| Interaction | Mechanism | Outcome | Citation(s) |
| D1R and NMDAR | D1 receptor activation enhances NMDA receptor-mediated currents. | Potentiation of synaptic strength and plasticity. | semanticscholar.orgresearchgate.net |
| D1R and AMPAR | Sustained D1 receptor activation increases AMPA receptor presence in the neuronal membrane. | Altered synaptic excitability and long-term potentiation. | researchgate.net |
Investigations in feline models have revealed that this compound exerts a dual, contrasting effect on the central neural network controlling respiration. It simultaneously stimulates the neural output for inspiration while depressing the activity of key expiratory neurons located in the medulla.
In anesthetized cats, this compound was found to increase both the intensity and the duration of inspiratory motor output. This was observed as an increase and prolongation of phrenic nerve discharge, which directly translates to an elevated inspiratory effort. At the cellular level, intracellular recordings from rostral medullary inspiratory neurons showed that this compound increases and prolongs the depolarization of the neuronal membrane during the inspiratory phase, leading to a more intense and longer discharge of action potentials. This stimulatory effect on inspiration is attributed to the compound's action at D1 receptors.
Conversely, this compound has an opposite, depressive effect on augmenting-expiratory (Aug-E) neurons in the medulla. It causes the membrane potential of these neurons to hyperpolarize, which suppresses or completely abolishes their action potential discharges. This inhibitory action on expiratory neurons appears to be linked to this compound's activity at D2 receptors. This finding points to a complex control mechanism where dopamine receptor subtypes differentially regulate the inspiratory and expiratory components of the respiratory cycle.
| Respiratory Component | Neuronal Target | Effect of this compound | Proposed Receptor Mechanism |
| Inspiration | Rostral Medullary Inspiratory Neurons | Increased and prolonged membrane depolarization; more intense and longer action potential discharge. | D1 Receptor (D1R) |
| Inspiration | Phrenic Nerve | Increased intensity and duration of discharge. | D1 Receptor (D1R) |
| Expiration | Medullary Augmenting-Expiratory (Aug-E) Neurons | Membrane hyperpolarization; suppressed or abolished action potential discharge. | D2 Receptor (D2R) |
Effects on Respiratory Neural Network Activity
Mechanistic Investigations in Animal Models of Neurological States
The unique profile of this compound as a full D1 agonist led to its investigation in preclinical models of neurological disorders characterized by dopamine system dysfunction, most notably Parkinson's disease.
In primate models of Parkinson's disease, where dopamine-producing neurons are depleted using the neurotoxin MPTP, this compound demonstrated potent antiparkinsonian activity. nih.govnih.gov One key study found that this compound produced a dramatic improvement in parkinsonian signs in severely affected non-human primates, decreasing symptoms by approximately 75%. biorxiv.org Notably, these animals were largely unresponsive to levodopa, the standard treatment for Parkinson's disease. biorxiv.org The therapeutic effect of this compound was not diminished when the animals were pre-treated with a D2 receptor antagonist, providing strong evidence that the profound anti-parkinsonian relief was mediated specifically through D1 receptor stimulation. biorxiv.org These findings were significant as they suggested that direct-acting D1 agonists could offer a therapeutic benefit even when nigrostriatal degeneration is so severe that conventional drugs are ineffective. nih.govbiorxiv.org
Additionally, this compound's active enantiomer, known as DAR-0100A, has been studied as a potential treatment for the cognitive deficits associated with schizophrenia, which are thought to involve hypofunction of the dopamine system in the prefrontal cortex. nih.govmdedge.com
| Neurological State Model | Animal Model | Key Mechanistic Finding | Citation(s) |
| Parkinson's Disease | MPTP-treated non-human primates | Dramatically improved parkinsonian signs, even in animals unresponsive to levodopa. | biorxiv.org |
| Parkinson's Disease | MPTP-treated non-human primates | Therapeutic effects are mediated by D1 receptors, as they are not blocked by a D2 antagonist. | biorxiv.org |
| Cognitive Deficits in Schizophrenia | N/A (Preclinical Rationale) | Studied based on the hypothesis that D1 agonism can correct prefrontal cortex hypodopaminergic function. | nih.govmdedge.com |
Preclinical Effects on Motor Control and Anti-Parkinsonian Activity
This compound has demonstrated significant efficacy in animal models of Parkinson's disease, primarily through its action on dopamine D1 receptors in motor circuits.
In non-human primate models of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound has shown profound anti-parkinsonian effects. Studies in severely parkinsonian MPTP-treated non-human primates revealed that this compound could produce a dramatic improvement in motor function. In one notable study, treatment with the full D1 agonist resulted in an approximate 75% decrease in parkinsonian signs. This effect was observed in animals that had become unresponsive to levodopa, the standard of care for Parkinson's disease. The anti-parkinsonian effects of this compound were effectively blocked by a D1 receptor antagonist, confirming that its therapeutic action is mediated through the D1 receptor.
Efficacy of this compound in MPTP-Lesioned Primates
| Preclinical Model | Compound | Key Finding | Source |
|---|---|---|---|
| Severely parkinsonian MPTP-treated non-human primates | This compound | Approximately 75% decrease in parkinsonian signs. | nih.gov |
| MPTP-lesioned primates unresponsive to levodopa | This compound | Demonstrated dramatic improvement in motor function. | nih.gov |
The therapeutic effects of this compound have been compared to those of D2 receptor agonists in preclinical models, highlighting the distinct roles of these two dopamine receptor subtypes in motor control. In the same study with severely parkinsonian MPTP-treated primates, the D2/D3 agonist bromocriptine (B1667881) was administered to the same animals that showed significant improvement with this compound. The results indicated that bromocriptine caused no discernible improvement in parkinsonian signs. Furthermore, to ensure that the effects of this compound were not dependent on concomitant D2 receptor activation, the animals were pretreated with a D2 antagonist before being challenged with this compound. Even with the D2 receptors blocked, this compound still produced a marked decrease in parkinsonian signs, providing strong evidence that selective D1 receptor activation is sufficient to mediate profound anti-parkinsonian effects in this model.
Comparison of this compound and a D2 Agonist in MPTP-Lesioned Primates
| Compound | Effect on Parkinsonian Signs | Source |
|---|---|---|
| This compound (D1 Agonist) | Dramatic improvement (~75% reduction) | nih.gov |
| Bromocriptine (D2 Agonist) | No discernible improvement | nih.gov |
Mechanistic Basis for Cognitive Enhancement in Animal Models
Beyond its effects on motor control, this compound has been investigated for its potential to enhance cognitive functions. These studies have primarily focused on its modulation of working memory and attention through its action in the prefrontal cortex.
In preclinical studies, D1 agonists, including this compound, have been shown to improve performance on tasks that rely on working memory and attention. nih.gov The effects of D1 agonists on working memory often follow an "inverted-U" dose-response curve, where low doses enhance performance, while high doses can be ineffective or even impair it. nih.gov In rodent models, this compound has been shown to improve deficits in passive avoidance tasks, which are used to assess learning and memory. nih.gov Furthermore, studies in non-human primates have demonstrated that D1 receptor stimulation can enhance the neuronal activity in the prefrontal cortex associated with working memory. While direct quantitative data from preclinical studies with this compound on working memory tasks is not always detailed in primary literature, the consistent findings with D1 agonists in general, and the significant effects observed in clinical studies with this compound (e.g., a large effect size with a Cohen's d of 1.14 on a verbal working memory task in patients with schizotypal personality disorder), strongly support its role in modulating these cognitive functions. hapres.com
Effects of this compound on Cognitive Function in Preclinical and Clinical Models
| Model | Task | Key Finding | Source |
|---|---|---|---|
| Rodent model | Passive Avoidance | Significant improvement in scopolamine-induced deficits. | nih.gov |
| Non-human primate models (general D1 agonists) | Working Memory Tasks | Enhancement of neuronal activity in the prefrontal cortex. | nih.gov |
| Patients with Schizotypal Personality Disorder | Verbal Working Memory (PASAT) | Significant improvement with a large effect size (Cohen's d=1.14). | hapres.com |
The cognitive-enhancing effects of this compound are closely linked to its ability to modulate activity in the prefrontal cortex, a brain region critical for executive functions. Studies utilizing magnetic resonance imaging (MRI) have demonstrated that this compound can significantly increase cerebral perfusion in the prefrontal cortex. In one study, a single dose of this compound led to a notable increase in both prefrontal and non-prefrontal perfusion compared to a placebo. The most significant increases in perfusion were observed approximately 20 minutes after the infusion of the drug. Specifically, the perfusion in the prefrontal cortex showed a greater percentage increase from baseline compared to non-prefrontal areas, with increases of up to 16.63% in the PFC. nih.gov This increase in blood flow is indicative of enhanced neuronal activity and metabolic rate, providing a physiological basis for the observed improvements in cognitive function.
Effects of this compound on Prefrontal Cortex Perfusion
| Brain Region | Time Point Post-Infusion | Percentage Increase in Perfusion from Baseline | Source |
|---|---|---|---|
| Prefrontal Cortex (PFC) | Immediately after (perf2) | 7.68% | nih.gov |
| 20 minutes (perf3) | 16.63% | nih.gov | |
| 40 minutes (perf4) | 10.73% | nih.gov | |
| Non-Prefrontal Cortex (Non-PFC) | Immediately after (perf2) | 3.58% | nih.gov |
| 20 minutes (perf3) | 5.63% | nih.gov | |
| 40 minutes (perf4) | 1.63% | nih.gov |
Influence on Reward Phenomena in Animal Models
The dopamine system, and particularly D1 receptors, plays a crucial role in the processing of reward and motivation. Preclinical studies have explored the influence of this compound on reward-related behaviors. In rats, this compound has been shown to significantly increase behaviors such as grooming, sniffing, and locomotion. While these are not direct measures of reward, they are behaviors that are modulated by the dopamine system and can be indicative of a drug's effect on motivation and arousal. The increase in locomotion, for instance, was blocked by a D1 antagonist, confirming the involvement of D1 receptors. While specific quantitative data from preclinical studies focusing on this compound's effects in conditioned place preference or self-administration paradigms are not extensively detailed in the available literature, the known function of D1 receptors in mediating the rewarding effects of various stimuli suggests that this compound likely has a significant influence on these phenomena.
Structure Activity Relationships Sar and Ligand Design for Dihydrexidine and Analogs
Conformational Analysis and Pharmacophore Development
Understanding the three-dimensional arrangement of DHX and its analogs is fundamental to comprehending their interaction with the D1 receptor. Conformational analysis and pharmacophore modeling have been employed to map the essential structural elements responsible for receptor recognition.
The β-Phenyldopamine Pharmacophore
Dihydrexidine (B1670578) is a prominent example of a molecule that effectively incorporates the β-phenyldopamine pharmacophore, a structural motif recognized as critical for D1 receptor agonism acs.orgnih.govnih.govresearchgate.netwikipedia.orgnih.gov. This pharmacophore is generally characterized by an aryl (phenyl) ring situated at the beta (β) position relative to an amine group, suggesting an interaction with an accessory binding region within the D1 receptor orthosteric site researchgate.net.
DHX, with its relatively rigid tetracyclic structure, serves as an excellent template for defining the optimal molecular geometry for D1 receptor activation acs.orgnih.govacs.org. Computer-aided conformational analyses have identified a hypothesized pharmacophore common to DHX and other full agonists, comprising:
Two hydroxyl groups (catechol moiety).
A protonated nitrogen atom, positioned approximately 7 Å from the oxygen of the meta-hydroxyl group.
An accessory ring system, with a specific angular orientation between its plane and the catechol ring plane acs.orgnih.gov.
The nearly coplanar arrangement of the phenyl and catechol rings in DHX is considered a key feature contributing to its full agonist efficacy, differentiating it from other agonists where these rings might adopt a more perpendicular orientation researchgate.net.
Steric Requirements for D1 Receptor Binding
Investigations into the steric constraints of the D1 receptor binding pocket have utilized modified DHX analogs to probe specific regions. Studies involving the introduction of methyl groups at various positions on the DHX scaffold have revealed critical steric limitations, particularly at the "floor" of the binding site nih.govgrantome.comacs.org.
Molecular modeling and experimental data suggest that DHX binds within a cavity formed by transmembrane helices (TMs) 3, 5, and 6. Key amino acid residues involved in this interaction include Aspartate 103 (which interacts with the protonated amine) and Serines 198, 199, and 202 in TM5, which are thought to form hydrogen bonds with the catechol hydroxyl groups nih.govresearchgate.netresearchgate.net. The region extending from the bottom of the catechol ring, beneath the 7,8-ethyl bridge of DHX, is particularly sensitive to steric bulk acs.org. Residues such as Ser107³.³⁶, Phe203⁵.⁴⁷, and Phe288⁶.⁵¹ have been implicated in mediating these steric interactions, with substitutions in their vicinity leading to significant reductions in binding affinity nih.govacs.org. The D1 receptor binding site thus exhibits limited tolerance for steric modifications beyond the inherent structure of DHX nih.govgrantome.com.
Chemical Modifications and Their Impact on Receptor Profile
Systematic modifications to the DHX structure have been crucial for refining our understanding of SAR and guiding the design of new D1R ligands.
Substituted this compound Analogs
Methyl Substitutions and Affinity Changes
To delineate the steric tolerance at different positions of the DHX molecule, researchers synthesized and evaluated four analogs featuring methyl group substitutions at the 7 and 8 positions acs.orgnih.govacs.orgnih.gov. These modifications provided quantitative data on how steric bulk impacts D1 receptor affinity.
Design and Characterization of this compound Bioisosteres (e.g., Doxanthrine (B1255972), Dinoxyline)
Doxanthrine , an oxygen bioisostere of this compound, was designed by replacing a methylene (B1212753) unit in the this compound scaffold with an oxygen atom purdue.eduresearchgate.netnih.gov. This modification resulted in a compound that retains potent full D1 agonism while exhibiting enhanced selectivity for D1-like receptors over D2-like receptors, showing over 100-fold selectivity compared to this compound's approximately 10-12 fold selectivity purdue.edunih.govnih.govresearchgate.net. Doxanthrine's structure, featuring a chromeno-isoquinoline scaffold, was designed to conserve the essential elements of the β-phenyldopamine pharmacophore, similar to this compound researchgate.netnih.gov.
Another significant bioisostere is dinoxyline (B12756123) , which is also an oxygen bioisostere of the related D1 agonist dinapsoline (B1670685) and shares structural similarities with this compound researchgate.netnih.govpurdue.eduwikipedia.org. Dinoxyline was designed to tether the essential pharmacophoric elements of β-phenyldopamine using an ether linkage researchgate.netnih.gov. Pharmacological evaluation revealed dinoxyline to be a potent full D1 agonist with high affinity for D1 receptors (Ki = 7 nM) and also significant affinity for D2 (Ki = 6 nM), D3 (Ki = 5 nM), and D4 (Ki = 43 nM) receptors purdue.eduresearchgate.net. Notably, while N-alkylation of this compound and dinapsoline increased D2 affinity, the N-allyl and N-propyl derivatives of dinoxyline showed decreased D2 affinity, suggesting different engagement with receptor residues compared to this compound and dinapsoline purdue.eduresearchgate.net.
O-dihydrexidine (O-DHX), an ether analogue of this compound, was synthesized but exhibited low affinity (Ki > 1,000 nM) for dopamine (B1211576) receptors, indicating that the specific structural arrangement of the methylene bridge in this compound is crucial for its potent D1 receptor interaction purdue.edu.
| Compound | Description | D1 Affinity (Ki) | D2 Affinity (Ki) | D3 Affinity (Ki) | D4 Affinity (Ki) | Reference |
| This compound (DHX) | Prototypical full D1 agonist | 20 nM | ~200 nM | - | - | nih.govresearchgate.net |
| Doxanthrine (DOX) | Oxygen bioisostere of DHX | <10 nM | ~200 nM | - | - | purdue.edunih.gov |
| Dinoxyline (5) | Oxygen bioisostere of dinapsoline; DHX analog | 7 nM | 6 nM | 5 nM | 43 nM | purdue.eduresearchgate.net |
| O-dihydrexidine (9) | Ether analogue of DHX | >1,000 nM | - | - | - | purdue.edu |
Insights into Dopamine Receptor Orthosteric Binding Domain from SAR Studies
Structure-activity relationship studies, particularly those involving modifications to the this compound scaffold, have provided critical insights into the molecular architecture of the dopamine D1 receptor's orthosteric binding site.
Mutagenesis studies have pinpointed several amino acid residues within the dopamine D1 receptor that are crucial for ligand binding and activation. Specifically, three serine residues in transmembrane helix 5 (TM5) – Ser198, Ser199, and Ser202 – are thought to form hydrogen bonds with the catechol hydroxyl groups of this compound and other catecholamine agonists researchgate.netnih.govresearchgate.net.
Ser198 and Ser199 : These residues are implicated in interacting with the 11-hydroxyl group of this compound nih.gov. Mutations at these positions, such as S198A and S199A, lead to significant losses in affinity for this compound and other agonist ligands researchgate.netnih.govpsu.edu. For instance, the 8β-axial methyl substitution in this compound analogs resulted in a 14-fold loss in affinity, attributed to the disruption of an aromatic interaction between Phe2035.47 and Phe2886.51, while unfavorable steric interactions with Ser1073.36 contributed to more substantial affinity decreases in other methylated analogs researchgate.netnih.gov.
Ser202 : This residue is believed to interact with the 10-hydroxyl group of this compound nih.gov. While mutations at Ser202 (S202A) have shown some impact on ligand binding, the effects are generally less pronounced than those observed for Ser198 and Ser199 researchgate.netnih.govpsu.edu. Functional studies suggest that an interaction between the catechol moiety and Ser202 is required for receptor activation psu.edunih.gov.
In addition to the TM5 serines, Aspartate 103 in transmembrane helix 3 (TM3) is highly conserved among monoamine receptors and plays a critical role by forming a salt bridge with the protonated amine of the ligand researchgate.netnih.govresearchgate.net. This interaction is considered instrumental for catecholamine binding and receptor activation.
The study of this compound analogs has also shed light on the determinants of functional selectivity, which refers to a ligand's ability to preferentially activate specific signaling pathways downstream of receptor activation. While this compound itself shows a D1:D2 selectivity of approximately 10-12:1 nih.govcore.ac.uk, modifications can alter this profile.
For example, the introduction of methyl groups at the 7 and 8 positions of the this compound scaffold significantly impacts receptor affinity. The 8β-axial methyl substitution led to a 14-fold decrease in affinity, while 7β-equatorial and 7α-axial methyl substitutions caused more pronounced losses (over 300-fold and >10,000-fold, respectively) researchgate.netnih.gov. These findings suggest that the space at the floor of the D1 receptor orthosteric binding domain is sterically constrained, and even minor substitutions can lead to substantial reductions in binding affinity due to unfavorable steric interactions researchgate.netresearchgate.netnih.gov.
The bioisosteric replacement of a methylene unit with oxygen, as seen in doxanthrine, enhanced D1 selectivity compared to this compound purdue.edunih.gov. This suggests that subtle changes in the ligand's conformation or electronic distribution, influenced by the bioisosteric modification, can lead to differential interactions with receptor residues, thereby modulating selectivity.
Furthermore, studies on this compound and its analogs like N-n-propyl-DHX have indicated functional selectivity even at the D2 receptor, where they might exhibit different efficacies for distinct downstream signaling pathways, such as inhibition of adenylate cyclase versus inhibition of dopamine release core.ac.ukbaillement.comnih.gov. This implies that even within a single receptor subtype, different ligand-bound conformations can recruit different intracellular signaling partners, leading to varied functional outcomes.
Preclinical Research Methodologies and Models Utilizing Dihydrexidine
In Vivo Animal Models
Rodent Models (e.g., 6-Hydroxydopamine-Lesioned Rats)dntb.gov.ua
The 6-hydroxydopamine (6-OHDA) rat model is a widely used rodent model for Parkinson's disease (PD) that mimics the unilateral loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits in the contralateral striatum. Studies utilizing this model have investigated Dihydrexidine's ability to elicit motor responses, primarily measured by contralateral rotation.
In unilateral 6-OHDA-lesioned rats, This compound (B1670578) (DHX) has demonstrated the capacity to induce contralateral rotation, a behavioral indicator of restored dopaminergic function nih.gov, dntb.gov.ua, purdue.edu. When administered intraperitoneally (IP), both DHX and a related compound, doxanthrine (B1255972) (DOX), showed robust contralateral rotation at doses of 2.5 and 5.0 mg/kg nih.gov, purdue.edu. Notably, DHX exhibited a significantly longer duration of action compared to DOX at the 5.0 mg/kg IP dose nih.gov, purdue.edu. However, DHX displayed limited oral bioavailability, with minimal rotational activity observed after oral administration, whereas DOX showed greater efficacy via this route nih.gov, purdue.edu. Rats selected for these studies typically exhibited over 100 contralateral rotations per 120-minute session following apomorphine (B128758) administration, indicating a substantial depletion of striatal dopamine (B1211576) (>90%) purdue.edu.
Beyond motor rotation, this compound has also been shown to influence other behaviors in rats, including grooming, sniffing, and locomotion nih.gov. Pretreatment with the selective D1 receptor antagonist SCH23390 effectively blocked these this compound-induced behavioral changes, confirming the D1 receptor-mediated nature of these effects nih.gov. Conversely, the selective D2 receptor antagonist remoxipride (B1679305) blocked this compound-induced locomotion but did not affect grooming or sniffing, suggesting a complex interplay between D1 and D2 receptor activation for certain behaviors nih.gov.
Non-Human Primate Models (e.g., MPTP-Treated Primates)biorxiv.orgphysiology.orgnih.govnih.govnih.gov
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated non-human primate model closely mimics the neurochemical and motor deficits observed in human Parkinson's disease, making it a critical tool for evaluating antiparkinsonian agents. This compound has demonstrated significant efficacy in this model, particularly in primates with severe parkinsonism.
Respiratory Network Models (e.g., Cat Model)researchgate.netd-nb.info
Dopamine plays a crucial neuromodulatory role in the central control of respiration, with D1, D2, and D4 receptor subtypes implicated. This compound, as a full dopamine receptor agonist with affinity for both D1 and D2 subtypes, has been investigated for its effects on respiratory control in the cat model.
In anesthetized cats, this compound administration led to an increase in the intensity and duration of inspiratory motor output, as evidenced by enhanced phrenic nerve discharge and prolonged inspiratory effort nih.gov, physiology.org. Intracellular recordings from medullary inspiratory neurons revealed that this compound, similar to selective D1 agonists like SKF-38393, prolonged inspiratory phase membrane depolarization, leading to more intense and longer action potential discharges nih.gov, physiology.org. In contrast, this compound exerted opposite effects on augmenting expiratory (Aug-E) neurons, causing membrane hyperpolarization and suppressing their activity, an effect attributed to D2 receptor activation nih.gov, physiology.org. Furthermore, this compound demonstrated the ability to reverse opiate-induced respiratory depression in cats physiology.org. It increased the depth and rate of spontaneous breathing following opioid-induced depression and restored arterial hemoglobin oxygenation (HbO2) and end-tidal carbon dioxide (ETCO2) to control levels, while importantly preserving opioid-induced analgesia nih.gov, physiology.org. Pretreatment with this compound also prevented the significant depression of spontaneous breathing induced by fentanyl nih.gov, physiology.org.
Advanced Research Techniques
Beyond traditional behavioral assessments, advanced techniques provide deeper insights into this compound's molecular, cellular, and systemic effects.
Neuroimaging Techniques in Preclinical Studies (e.g., Magnetic Resonance Perfusion Scanning)ki.sefrontiersin.org
Neuroimaging techniques, such as Magnetic Resonance Perfusion Scanning, are vital for assessing brain activity and blood flow changes in response to pharmacological interventions. Preclinical studies have utilized these methods to investigate the functional impact of this compound on brain regions associated with cognitive and motor functions.
Research has indicated that this compound can induce significant increases in brain perfusion in specific areas, notably the prefrontal cortex (PFC), as well as the bilateral temporal lobes and posterior parietal cortices researchgate.net. These perfusion changes are considered surrogate markers for metabolic activity and are influenced by dopamine receptor modulation researchgate.net. Studies suggest that this compound and other D1 agonists may exert their effects through the stimulation of prefrontal dopamine D1 receptors, potentially indexed by neuronal activation markers like c-fos ki.se. Furthermore, D1/D5 receptor ligands are known to influence the firing of delay cells in the prefrontal cortex, which are critical for working memory, with moderate doses of D1/D5R agonists thought to suppress background neuronal activity frontiersin.org. While clinical studies have employed perfusion imaging to assess this compound's effects in patients, the underlying principle of measuring drug-induced brain activity changes is directly applicable to preclinical research researchgate.net.
Electrophysiological Recordings in Defined Neuronal Populationsresearchgate.netd-nb.info
Electrophysiological recordings are fundamental for understanding how this compound modulates neuronal excitability and synaptic transmission at the cellular level.
In rat prefrontal cortical (PFC) neurons, this compound, acting as a D1/D5 receptor agonist, has been shown to modulate a persistent sodium current (I NaP) in a voltage-dependent manner physiology.org. Specifically, it increased the amplitude of I NaP at membrane potentials more negative than -40 mV while decreasing it at more positive potentials, and it also slowed the inactivation of this current physiology.org. These this compound-induced changes in I NaP were antagonized by the D1/D5 receptor antagonist SCH23390 physiology.org. The observed effects on I NaP were found to be mediated by protein kinase C (PKC) rather than protein kinase A (PKA) physiology.org. In the context of the respiratory network in cats, this compound induced hyperpolarization and suppressed action potential discharge in medullary bulbospinal expiratory augmenting (Aug-E) neurons, a finding consistent with D2 receptor activation nih.gov, physiology.org. Concurrently, it enhanced and prolonged inspiratory phase membrane depolarization in medullary inspiratory neurons, supporting D1 receptor-mediated stimulation nih.gov, physiology.org. This compound's differential coupling to Gs and Golf proteins has also been observed at the level of neuronal function, highlighting its role in Gs/Golf-dependent biased agonism d-nb.info.
Molecular Biology Approaches (e.g., Gene Knockout Models, Receptor Heteromer Studies)snmjournals.orgresearchgate.net
Molecular biology approaches, including the study of G protein coupling and receptor heteromerization, offer insights into the complex signaling pathways activated by this compound.
This compound exhibits distinct signaling properties depending on the G protein subtype it couples with. It functions as a full D1 receptor (D1R) agonist when coupled to Gs, but acts as a partial agonist when coupled to Golf d-nb.info, frontiersin.org. This Gs/Golf-dependent functional selectivity has been consistently observed across cellular signaling, neuronal function, and behavioral outcomes d-nb.info. Given that Gs is predominantly expressed in the cortex and Golf in the striatum, this differential coupling suggests potential for developing this compound-like compounds that target specific brain regions for therapeutic benefit d-nb.info.
The concept of dopamine receptor heteromers, particularly D1-D2 receptor complexes, has also emerged as a significant area of research, as these complexes may possess unique pharmacology and functions distinct from their individual receptor components nih.gov, mdpi.com, nih.gov. While some research indicates potential co-expression and heteromerization of D1 and D2 receptors, other studies suggest that these receptors are often segregated into distinct neuronal populations nih.gov. This compound possesses affinity for D2 receptors, but its D2 signaling is functionally selective and biased, meaning it does not elicit typical D2 agonist behavioral effects baillement.com, wikipedia.org. Although gene knockout models for D1 or D5 receptors have been proposed for functional separation studies, challenges in delivering small interfering RNA (siRNA) effectively in vivo have limited their application in this context ki.se.
Theoretical Implications for Neuropharmacological Research and Future Directions
Dihydrexidine's Role in Advancing Fundamental Dopamine (B1211576) D1 Receptor Understanding
Prior to This compound (B1670578), research into the in vivo functions of the D1 receptor was largely dependent on benzazepine compounds, such as the partial agonist SKF 38393. nih.gov The lack of a selective and fully efficacious agonist created ambiguity and controversy surrounding the precise functional roles of D1 receptors, hampering the exploration of their therapeutic potential. nih.govresearchgate.net this compound filled this critical gap, enabling a more accurate and comprehensive investigation into the consequences of robust D1 receptor activation.
This compound was instrumental in demonstrating the profound effects of full D1 receptor activation on motor control and cognition. One of the most significant findings was its potent antiparkinsonian activity in a primate model of Parkinson's disease (MPTP-treated primates). nih.gov This was the first time a D1 receptor agonist had shown such powerful effects, suggesting that D1 receptor stimulation was a viable therapeutic strategy for Parkinson's disease and that the intrinsic efficacy of the agonist was a critical factor for clinical utility. nih.govresearchgate.net
Furthermore, studies using this compound helped to clarify the role of D1 receptors in cognitive processes. Research in animal models and early human studies indicated that D1 receptor stimulation could influence working memory and other executive functions, which are often impaired in conditions like schizophrenia. nih.gov By providing a tool to fully engage D1 receptor signaling, this compound allowed researchers to more clearly delineate the contributions of this receptor subtype to complex behaviors, distinct from the actions of partial agonists or the more extensively studied D2 receptor family. wikipedia.org
The study of this compound was foundational to the practical application of the concept of functional selectivity, or biased agonism, in dopamine receptor research. wikipedia.org Functional selectivity describes the ability of a ligand to stabilize different active conformations of a single receptor, leading to preferential activation of specific downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). nih.gov
This compound, while being a full agonist for G-protein-mediated adenylyl cyclase activation, was also found to be a "super-agonist" at recruiting β-arrestin. nih.govmdpi.com This contrasted with newer D1 agonists being developed, which show high efficacy for the canonical G-protein pathway but little to no activity at the β-arrestin pathway. mdpi.combiorxiv.org This discovery, stemming from the characterization of this compound's signaling profile, highlighted that D1-mediated effects were not monolithic. It spurred the development of new ligands designed to selectively activate only the desired signaling cascades, with the goal of maximizing therapeutic effects while minimizing potential side effects. nih.gov For instance, the observation that this compound behaves as a full agonist at Gαs-coupled D1Rs but a partial agonist at Gαolf-coupled D1Rs further underscored the complexity of its signaling and opened new avenues for designing region-specific or pathway-specific ligands. nih.gov
| Receptor | Binding Affinity (IC50) | Reference |
|---|---|---|
| Dopamine D1 | ~10 nM | nih.govmedchemexpress.com |
| Dopamine D2 | 130 nM | nih.gov |
| Alpha-2 Adrenoceptor | ~230 nM | nih.gov |
Methodological Contributions to Dopamine Receptor Ligand Discovery
This compound's impact extends beyond its direct use as a research tool; it has also made significant methodological contributions to the field of dopamine receptor pharmacology and drug discovery.
The robust and reproducible antiparkinsonian effects of this compound in the MPTP-primate model were crucial for validating this platform for the study of D1-targeted therapies. researchgate.net Critically, research demonstrated that the motor improvements induced by this compound were blocked by the selective D1 antagonist SCH23390, but not by the D2 antagonist remoxipride (B1679305). researchgate.netbiorxiv.org This provided a definitive link between D1 receptor activation and the therapeutic effect, confirming that the MPTP model was a reliable and relevant system for evaluating the potential of novel D1 agonists in treating Parkinson's disease. researchgate.net This validation gave researchers and pharmaceutical companies the confidence to use this model to screen and develop new D1-targeted compounds. biorxiv.orgdrugbank.com
| Compound | Efficacy Compared to Dopamine | Classification | Reference |
|---|---|---|---|
| Dopamine | 100% (Reference) | Full Agonist | nih.gov |
| This compound | ~100% | Full Agonist | nih.gov |
| SKF38393 | ~50% | Partial Agonist | nih.gov |
From a medicinal chemistry perspective, this compound introduced a new structural class of dopamine receptor ligands. nih.gov As a conformationally rigid hexahydrobenzo[a]phenanthridine, its structure was a significant departure from the prototypical benzazepine D1 ligands. nih.govnih.gov The success of this novel scaffold ignited interest in exploring other rigid structures to achieve D1 receptor selectivity and efficacy. epa.gov This led to the development of this compound analogs and other distinct chemical classes, such as the isochroman-based agonists (e.g., A-68930 and A-77636), expanding the chemical toolbox for targeting the D1 receptor. researchgate.netnih.gov The unique structure-activity relationships derived from this compound and its successors continue to inform the rational design of new D1 receptor modulators. nih.gov
Q & A
Q. Q1. What experimental approaches are used to validate Dihydrexidine's selectivity for D1/D5 dopamine receptors?
Methodological Answer: D1/D5 receptor selectivity is typically assessed via competitive binding assays using radioligands (e.g., [³H]SCH-23390 for D1-like receptors) in tissue homogenates or transfected cell lines. For example, this compound exhibits an IC50 of 10 nM for D1 receptors, with minimal affinity for D2-like receptors . Functional selectivity is further confirmed using cAMP accumulation assays, as D1 receptors are Gαs-coupled. To rule off-target effects, comparative studies with structurally modified analogs (e.g., 7- or 8-methyl-substituted this compound derivatives) can isolate steric or electronic influences on binding .
Q. Q2. How do researchers evaluate this compound's efficacy in preclinical Parkinson's disease models?
Methodological Answer: In vivo efficacy is tested in neurotoxin-induced models (e.g., MPTP-lesioned primates or 6-OHDA rats). Key metrics include:
- Motor function : Rotarod performance, forelimb akinesia, and dyskinesia scoring .
- Receptor engagement : Microdialysis to measure striatal dopamine release or FosB immunohistochemistry to map neuronal activation .
- Dose-response relationships : this compound’s short half-life (~2 hours in primates) necessitates careful pharmacokinetic (PK) profiling to align dosing intervals with behavioral assessments .
Advanced Research Questions
Q. Q3. What methodological challenges arise when translating this compound's cognitive-enhancing effects from animal models to human trials?
Methodological Answer: While this compound improves working memory in non-human primates and schizophrenia patients, interspecies differences in blood-brain barrier penetration and receptor distribution complicate translation . Key strategies include:
- Pharmacodynamic (PD) biomarkers : fMRI or PET imaging to confirm prefrontal cortical activation in humans, as seen in primate studies .
- Dose optimization : Human trials must account this compound’s poor oral bioavailability and dose-limiting hypotension, requiring IV administration and rigorous cardiovascular monitoring .
- Cognitive task standardization : Aligning rodent T-maze tasks with human N-back tests ensures cross-species comparability .
Q. Q4. How can structural modifications of this compound address its pharmacokinetic limitations while retaining D1 agonism?
Methodological Answer: Rational drug design focuses on:
- Catechol moiety stabilization : Methylation or prodrug strategies (e.g., ABT-431) to reduce first-pass metabolism and improve oral bioavailability .
- Steric hindrance analysis : Introducing methyl groups at the 7α/7β or 8α/8β positions reduces D1 affinity but provides insights into receptor-ligand steric compatibility. Computational docking (e.g., GROMACS simulations) and X-ray crystallography of receptor-ligand complexes guide modifications .
- PK/PD modeling : Iterative optimization using in vitro metabolic stability assays (e.g., liver microsomes) and in vivo half-life extension studies .
Q. Q5. How should researchers resolve contradictions in this compound's effects across different behavioral paradigms?
Methodological Answer: For example, this compound enhances learning in mice but shows variable cognitive effects in humans:
- Species-specific receptor density : Quantify D1 receptor expression in target regions (e.g., prefrontal cortex vs. striatum) via autoradiography .
- Task-dependent neural circuitry : Use optogenetic silencing in rodents to isolate D1-mediated pathways during specific tasks (e.g., Morris water maze vs. operant conditioning) .
- Data normalization : Apply meta-analytic frameworks to harmonize outcomes across studies, adjusting for variables like dose, administration route, and comorbid conditions .
Q. Q6. What experimental designs are critical for assessing this compound's role in Hippo-YAP pathway modulation?
Methodological Answer: To investigate YAP phosphorylation:
- In vitro models : Treat HEK293T cells with this compound and perform Western blotting for phospho-YAP (Ser127). Co-administer D1 antagonist SCH-23390 to confirm receptor dependence .
- Transcriptional readouts : Luciferase assays with YAP/TEAD-responsive promoters (e.g., CTGF) .
- In vivo relevance : Use conditional D1 receptor knockout mice to dissect YAP signaling in specific tissues (e.g., hippocampal neurogenesis) .
Data Interpretation and Conflict Resolution
Q. Q7. How can researchers differentiate this compound's direct receptor effects from off-target signaling in complex systems?
Methodological Answer:
- Selective antagonism : Co-application of D1 antagonist SCH-23390 in vitro and in vivo to block this compound’s effects .
- Proteomic profiling : Phosphoproteomics (e.g., SILAC) identifies downstream pathways altered by this compound, filtering out non-D1-mediated hits .
- Cross-model validation : Compare results across cell lines, primary neurons, and transgenic animals to isolate receptor-specific phenotypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
